![molecular formula C8H13NO B3053178 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde CAS No. 5176-21-6](/img/structure/B3053178.png)

1-Azabicyclo[2.2.2]octane-3-carboxaldehyde

Descripción general

Descripción

Synthesis Analysis

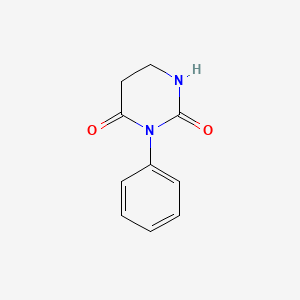

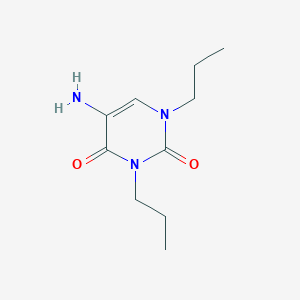

Research groups worldwide have been interested in the stereoselective preparation of this basic structure. Most approaches involve enantioselective construction of an acyclic starting material containing the necessary stereochemical information for the subsequent formation of the bicyclic scaffold. Alternatively, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .

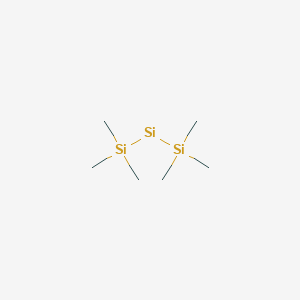

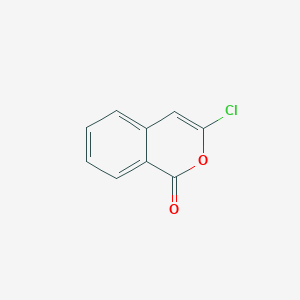

Molecular Structure Analysis

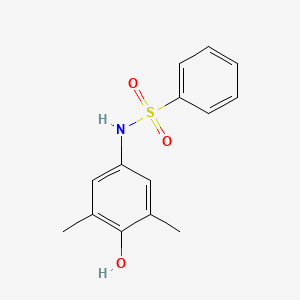

1-Azabicyclo[2.2.2]octane-3-carboxaldehyde features a bridging C(1)-C(3) bond in its four-membered carbocycle. Additionally, it contains a nitrogen atom at one bridgehead, making it structurally unique and highly strained .

Chemical Reactions Analysis

Due to its strained structure, 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde can participate in various strain-releasing reactions. These reactions typically cleave the central, strained bond, leading to the formation of cyclobutanes or azetidines . The compound’s reactivity and potential applications have garnered renewed interest in recent years, especially in the pharmaceutical industry, where access to cyclobutanes and azetidines is desirable .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Structural and Spectroscopic Studies

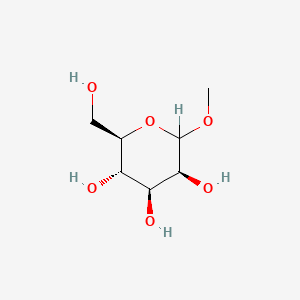

1-Azabicyclo[2.2.2]octane derivatives, including those related to 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde, have been extensively studied for their structural properties. A series of α-hydroxyesters derived from a similar compound, 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid, was synthesized and analyzed using IR and NMR spectroscopy. These studies provided detailed insights into the assignments of the bicyclic carbon and proton resonances, essential for understanding the molecular structure and behavior of these compounds (Arias-Pérez et al., 2003).

Synthesis and Use in Asymmetric Reactions

The compound has been utilized in the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives. These derivatives have shown efficiency as chiral auxiliaries in Michael-type reactions, highlighting the compound's role in facilitating asymmetric syntheses (Martens & Lübben, 1991).

Crystal Structure Determination

Crystal structures of compounds derived from 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde have been determined using X-ray diffraction. This structural analysis is crucial in the field of molecular chemistry, as it aids in the understanding of molecular interactions and properties (Arias-Pérez et al., 2001).

Applications in Organic Synthesis

The compound and its derivatives have been found to be useful in the synthesis of various organic compounds. For instance, the synthesis of pipecolic acid analogues, which are important in medicinal chemistry, has been reported using 1-Azabicyclo[2.2.2]octane-based compounds (Radchenko et al., 2009).

Molecular Conformation Studies

The compound's derivatives have been studied for their molecular conformation using spectroscopy and crystallography. Understanding the conformational aspects of these molecules is vital in the development of pharmaceuticals and other chemical applications (Diez et al., 1991).

Catalyst in Synthesis Reactions

1-Azabicyclo[2.2.2]octane derivatives have been used as catalysts in chemical synthesis, such as in the efficient synthesis of 4H-benzo[b]pyran derivatives. This illustrates the compound's utility in facilitating complex chemical reactions (Hasaninejad et al., 2011).

Propiedades

IUPAC Name |

1-azabicyclo[2.2.2]octane-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-6-8-5-9-3-1-7(8)2-4-9/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLQKWGSQOBMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451154 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[2.2.2]octane-3-carboxaldehyde | |

CAS RN |

5176-21-6 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Hexanoylamino)ethyl]hexanamide](/img/structure/B3053099.png)

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide](/img/structure/B3053103.png)

![1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene](/img/structure/B3053116.png)